molecular formula C12H15NO2 B1604567 n-[2-(4-Acetylphenyl)ethyl]acetamide CAS No. 23279-64-3

n-[2-(4-Acetylphenyl)ethyl]acetamide

Cat. No. B1604567
CAS RN: 23279-64-3
M. Wt: 205.25 g/mol
InChI Key: MWPMMSVYHPAOIO-UHFFFAOYSA-N
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Description

“n-[2-(4-Acetylphenyl)ethyl]acetamide” is a chemical compound with the molecular formula C12H15NO2 . It is used in various chemical reactions and has a molecular weight of 205.26 .


Molecular Structure Analysis

The molecular structure of “n-[2-(4-Acetylphenyl)ethyl]acetamide” consists of a central carbon atom bonded to a phenyl group, an ethyl group, and an acetamide group . The InChI code for this compound is 1S/C12H15NO2/c1-9(14)12-5-3-11(4-6-12)7-8-13-10(2)15/h3-6H,7-8H2,1-2H3, (H,13,15) .


Physical And Chemical Properties Analysis

“n-[2-(4-Acetylphenyl)ethyl]acetamide” is a powder at room temperature . It has a melting point of 99-101°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, a derivative of N-[2-(4-Acetylphenyl)ethyl]acetamide, has been synthesized with improvements in reduction, acetylation, and ethylation methods. This process is noted for its simplicity, safety, mildness, and suitability for scale-up production (Gong Fenga, 2007).

Applications in Drug Development

  • The compound N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, similar in structure to N-[2-(4-Acetylphenyl)ethyl]acetamide, has been synthesized and studied for its anticancer activity through in silico modeling targeting the VEGFr receptor (Gopal Sharma et al., 2018).
  • A series of novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, structurally related to N-[2-(4-Acetylphenyl)ethyl]acetamide, were designed and synthesized for their potential as anti-inflammatory and analgesic agents (Anas M H Shkair et al., 2016).

Pharmacological Properties

  • Derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, structurally similar to N-[2-(4-Acetylphenyl)ethyl]acetamide, have been characterized for their potential as pesticides, highlighting the diverse applications of this compound class (E. Olszewska et al., 2009).

Molecular and Structural Analysis

  • The molecular modeling and docking analysis of N-[4-(Ethylsulfamoyl)phenyl]acetamide, a compound related to N-[2-(4-Acetylphenyl)ethyl]acetamide, provides insights into its electronic behavior, wave function, and potential biological properties (G. Bharathy et al., 2021).

properties

IUPAC Name

N-[2-(4-acetylphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-9(14)12-5-3-11(4-6-12)7-8-13-10(2)15/h3-6H,7-8H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPMMSVYHPAOIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20945969
Record name N-[2-(4-Acetylphenyl)ethyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-[2-(4-Acetylphenyl)ethyl]acetamide

CAS RN

23279-64-3
Record name NSC41639
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41639
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[2-(4-Acetylphenyl)ethyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 500 ml flame-dried flask, N-phenethyl-acetamide (6.53 g, 40.0 mmol) was dissolved in methylene chloride (65 ml), and acetyl chloride (7.22 g, 92.0 mmol) was added in one portion. The resulting solution was cooled to about 0° C., and aluminum chloride (18.1 g, 136 mmol) was added in portions over about thirty minutes. The solution was stirred for about five minutes at about 0° C., and the ice bath was then removed and the mixture was heated to reflux for about thirty minutes. After cooling to room temperature, the reaction mixture was poured over ice water, stirred for about ten minutes, and then extracted with methylene chloride (2×100 ml). The combined organic extracts were then washed sequentially with water and brine, dried over magnesium sulfate, filtered, and concentrated in vacuo. The resulting white solid (7.52 g, 92% yield) was ascertained to be about 90% pure by NMR, and was employed directly without further purification. LRMS ([M+H]+)=206.2.
Quantity
6.53 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
7.22 g
Type
reactant
Reaction Step Two
Quantity
18.1 g
Type
reactant
Reaction Step Three
Name
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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